5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile
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Overview
Description
5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile: is an organic compound with the molecular formula C6HClF3N3 . This compound is part of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a chloro group at position 5 and a trifluoromethyl group at position 6 makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dichloromethane (DCM) under controlled temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile: undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the chloro group would be replaced by an amino group.
Scientific Research Applications
5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3-Chloro-6-(trifluoromethyl)pyridazine
Uniqueness
- The presence of both a chloro and a trifluoromethyl group in the pyrazine ring makes 5-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile unique compared to its analogs. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6HClF3N3 |
---|---|
Molecular Weight |
207.54 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-4(6(8,9)10)13-3(1-11)2-12-5/h2H |
InChI Key |
NINGDAPWNLVOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
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